2,2',3,5,6'-Pentabromodiphenyl ether
Overview
Description
2,2’,3,5,6’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has been scrutinized and regulated under international treaties such as the Stockholm Convention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,5,6’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,3,5,6’-Pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,5,6’-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace bromine atoms.
Major Products
The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,3,5,6’-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in polymers and textiles.
Biology: Studied for its effects on endocrine systems and potential as an environmental pollutant.
Medicine: Investigated for its toxicological effects and potential health risks.
Industry: Widely used in the production of flame-retardant materials, including electronics and furniture.
Mechanism of Action
The mechanism of action of 2,2’,3,5,6’-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further contribute to its impact on ecosystems and human health .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Uniqueness
2,2’,3,5,6’-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other PBDEs, it has distinct environmental persistence and bioaccumulation characteristics, making it a compound of interest in environmental and toxicological studies .
Properties
IUPAC Name |
1,2,5-tribromo-3-(2,6-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-4-9(16)11(17)10(5-6)18-12-7(14)2-1-3-8(12)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPASNJHCFYVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879909 | |
Record name | BDE-94 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-61-1 | |
Record name | 2,2',3,5,6'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-94 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90879909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5,6'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF0543A687 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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